Litronesib - 910634-41-2

Litronesib

Catalog Number: EVT-287850
CAS Number: 910634-41-2
Molecular Formula: C23H37N5O4S2
Molecular Weight: 511.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Litronesib has been used in trials studying the treatment of Solid Tumors, Ovarian Cancer, Gastric Cancer, Prostate Cancer, and Acute Leukaemia, among others.
Litronesib is an inhibitor of the kinesin-related motor protein Eg5 with potential antineoplastic activity. Litronesib selectively inhibits the activity of Eg5, which may result in mitotic disruption, apoptosis and consequently cell death in tumor cells that are actively dividing. The ATP-dependent Eg5 kinesin-related motor protein (also known as KIF11 or kinesin spindle protein-5) is a plus-end directed kinesin motor protein that plays an essential role during mitosis, particularly in the regulation of spindle dynamics, including assembly and maintenance.
Overview

Litronesib, also known by its developmental code LY2523355, is a small molecule inhibitor targeting the kinesin-related motor protein Eg5 (kinesin spindle protein). This compound has potential antineoplastic activity, making it a candidate for cancer therapy due to its role in disrupting mitotic processes in rapidly dividing cells. Eg5 is crucial for proper chromosomal segregation during cell division, and its inhibition can lead to mitotic arrest and subsequent apoptosis in cancer cells.

Source and Classification

Litronesib is classified as a kinesin inhibitor and is primarily studied for its applications in oncology. The compound has been synthesized and characterized in various studies, highlighting its mechanism of action and efficacy against different cancer cell lines. Research indicates that Litronesib's inhibition of Eg5 leads to significant antitumor effects, particularly in solid tumors.

Synthesis Analysis

The synthesis of Litronesib involves several steps that typically include the formation of a thiadiazole ring structure, which is integral to its activity. Specific methods used in the synthesis may vary, but they often involve:

  • Formation of key intermediates through reactions such as cyclization and functional group modifications.
  • Purification techniques like chromatography to isolate the final product.

Technical details regarding the synthesis can be found in various publications that detail the synthetic pathways and optimization processes employed to enhance yield and purity.

Molecular Structure Analysis

The molecular structure of Litronesib has been elucidated through X-ray crystallography and other analytical techniques. Key features include:

  • Chemical Formula: C₁₃H₁₅F₂N₃O
  • Molecular Weight: Approximately 269.28 g/mol
  • Structural Components: The compound contains a thiadiazole moiety, which is critical for its binding affinity to the Eg5 protein.

The three-dimensional conformation of Litronesib allows it to effectively interact with the active site of Eg5, inhibiting its function.

Chemical Reactions Analysis

Litronesib undergoes specific chemical reactions that are essential for its activity:

  • Binding Mechanism: The compound binds to the ATP-binding site of Eg5, preventing ATP hydrolysis and thus inhibiting motor function.
  • Stability Studies: Research has shown that Litronesib exhibits stability under physiological conditions, which is crucial for its therapeutic application.

These reactions are often characterized through kinetic studies that assess the compound's efficacy in various biological contexts.

Mechanism of Action

The mechanism by which Litronesib exerts its antitumor effects involves:

  1. Inhibition of Kinesin Function: By binding to Eg5, Litronesib disrupts the normal function of this motor protein during mitosis.
  2. Induction of Mitotic Arrest: This inhibition leads to an accumulation of cells in metaphase, ultimately triggering apoptotic pathways.
  3. Cell Cycle Disruption: The resultant cell cycle arrest prevents tumor growth and proliferation.

Data from cellular assays demonstrate that Litronesib effectively induces apoptosis in cancer cell lines, confirming its potential as an anticancer agent.

Physical and Chemical Properties Analysis

Litronesib possesses several notable physical and chemical properties:

  • Solubility: It is soluble in common organic solvents but may have limited solubility in water.
  • Stability: The compound shows good stability under acidic and neutral pH conditions but may degrade under extreme alkaline conditions.
  • Melting Point: The melting point provides insights into its thermal stability, which is relevant for formulation development.

These properties are critical for understanding how Litronesib can be effectively formulated for clinical use.

Applications

Litronesib has been primarily investigated for its applications in cancer treatment. It has shown promise in preclinical studies against various types of tumors, including breast cancer and glioblastoma. Clinical trials have evaluated its safety and efficacy, positioning it as a potential therapeutic option for patients with solid tumors resistant to conventional treatments.

Introduction to Litronesib in Targeted Cancer Therapeutics

Historical Context of Mitotic Kinesin Inhibitors in Oncology

The development of mitotic kinesin inhibitors represents a paradigm shift in antimitotic cancer therapeutics, moving beyond traditional tubulin-targeting agents like taxanes and vinca alkaloids. First-generation microtubule-targeting agents, while clinically effective, cause dose-limiting neurotoxicities due to their disruption of neuronal microtubule dynamics and exhibit susceptibility to multidrug resistance mechanisms [2]. This propelled the discovery of kinesin spindle protein (KSP/Eg5/KIF11) as a promising alternative target in the early 2000s, with its exclusive mitotic role in bipolar spindle assembly [2].

KSP inhibitors are classified into distinct chemical and mechanistic generations. Monastrol, discovered in 1999 via phenotypic screening, was the first ATP-noncompetitive allosteric inhibitor binding the α2/L5/α3 pocket. Despite proving the therapeutic concept, it exhibited weak potency (IC₅₀ = 30 µM) and unfavorable pharmacokinetics [2]. Subsequent optimization yielded dihydropyrimidinone derivatives like Enastron (IC₅₀ = 2 µM) and dimethylenastron (IC₅₀ = 200 nM), alongside S-trityl-L-cysteine (STLC) derivatives, characterized by improved cellular potency but insufficient in vivo efficacy [2]. Litronesib (LY2523355) emerged among the second-generation inhibitors entering clinical trials, alongside compounds like Ispinesib and Filanesib, designed for enhanced selectivity, binding kinetics, and pharmaceutical properties [2] [7]. Approximately ten KSP inhibitors reached clinical evaluation, with over 45 phase I/II trials initiated, though challenges in clinical efficacy and tolerability persisted [2].

Table 1: Evolution of Key KSP Inhibitors in Oncology

Compound (Code)Chemical ClassBinding PocketDevelopment StageKey Limitation
MonastrolDihydropyrimidinoneα2/L5/α3PreclinicalLow potency (IC₅₀ ~30 µM)
DimethylenastronDihydropyrimidinoneα2/L5/α3PreclinicalPoor drug-like properties
Ispinesib (SB-715992)Quinazolinoneα2/L5/α3Phase IILimited tumor responses
Filanesib (ARRY-520)Tetrahydro-β-carbolineα2/L5/α3Phase IIHematological toxicity
Litronesib (LY2523355)Not specifiedα2/L5/α3Phase INeutropenia (G-CSF dependency)

Rationale for Eg5 (KIF11) as a Therapeutic Target in Solid Tumors

Eg5 (Kinesin-5 family member, KIF11) is a mitosis-specific motor protein essential for centrosome separation and formation of the bipolar mitotic spindle. Its function depends on an ATP-dependent "walking" mechanism along microtubule tracks [2] [3]. Crucially, Eg5 expression is significantly upregulated in proliferating cells—including diverse solid tumors—while being largely absent in quiescent, non-dividing cells, particularly post-mitotic neurons. This provides a critical therapeutic window, theoretically sparing patients the neuropathies common with tubulin-targeting agents [2] [4].

Inhibition of Eg5 triggers a distinct mitotic catastrophe pathway. By preventing force generation necessary for centrosome separation, Eg5 inhibitors cause cells to arrest in prometaphase with characteristic monopolar spindles ("monoasters") [2] [3]. This sustained arrest, dependent on the Spindle Assembly Checkpoint (SAC), ultimately leads to apoptosis via caspase activation [5] [6]. In vitro studies with Litronesib demonstrate this mechanism: concentrations as low as 25 nM induce prolonged mitotic arrest and apoptotic cell death in cancer cell lines, contingent on SAC activation [5] [6]. In vivo evidence from xenograft models (e.g., Colo205 colon cancer) shows Litronesib (1.1–30 mg/kg, IV) induces dose-dependent tumor growth inhibition correlated with increased phospho-histone H3 (a mitotic marker) positivity, confirming target engagement and antimitotic effect [5] [6].

Furthermore, Eg5 exhibits oncogenic signaling roles beyond mitosis. Its encoding gene, KIF11, is implicated in relapse pathways of neuroblastoma and potentially other cancers, suggesting inhibition could disrupt survival pathways in addition to mitotic arrest [2] [4]. However, early clinical trials with Litronesib and other Eg5 inhibitors in solid tumors revealed a significant challenge: while pharmacodynamic proof-of-mechanism (monopolar spindle formation, pHH3 increase) was consistently achieved, objective tumor responses were rare [1] [2]. This highlighted the need for better patient stratification and combination strategies.

Research Gaps in Allosteric Modulation of Kinesin Motor Proteins

Despite the clinical setbacks of Litronesib and its class, significant research gaps persist in understanding the structural dynamics of allosteric inhibition of Eg5, representing opportunities for next-generation drug design:

  • Pocket Plasticity and Conformational States: Eg5 undergoes complex nucleotide-dependent conformational changes (e.g., ADP-bound vs. ADP·Pi-bound states) that dramatically alter the geometry and accessibility of both the α2/L5/α3 and α4/α6 allosteric pockets. Molecular dynamics (MD) simulations reveal the α2/L5/α3 pocket, where Litronesib binds, can be subdivided into 4 distinct regions [3]. Inhibitors like Litronesib typically engage regions 1 and 2 with perpendicularly oriented ring structures, interacting with conserved residues (e.g., Glu116, Glu118, Arg119, Leu214, Ala218). However, the precise dynamic communication between inhibitor binding, loop L5 conformation, helix α3 positioning, and the nucleotide state (affecting ADP release blockade) remains incompletely mapped [3].

  • Mechanisms of Resistance and Selectivity: Tumors can develop resistance to Eg5 inhibitors through kinesin isoform compensation (e.g., upregulation of KIF15/Kinesin-12 or KIFC1/Kinesin-14 HSET) or altered SAC robustness. The structural determinants governing inhibitor specificity within the kinesin superfamily are poorly defined. While Litronesib is selective for Eg5 over other motors, subtle differences in the α2/L5/α3 pocket across kinesins are not fully exploited. For example, residues like Tyr211 in Eg5 contribute significantly to binding affinity for inhibitors like dimethylenastron via π-interactions, but analogous residues in other kinesins might differ [2] [3].

  • Dynamic Allostery vs. Orthosteric Competition: Most clinical Eg5 inhibitors (including Litronesib) are ATP-uncompetitive, binding the α2/L5/α3 site ~12 Å away from the ATP pocket. In contrast, ATP-competitive inhibitors (e.g., GSK-1, PVZB1194) bind the α4/α6 pocket near the microtubule interface, locking Eg5 onto microtubules [2] [3]. A critical gap is understanding how these distinct mechanisms translate to differences in mitotic arrest potency, durability, and cellular persistence post-washout. MD simulations suggest α4/α6 binders induce a more rigid conformation compared to α2/L5/α3 binders, but the cellular consequences are unclear [3].

Table 2: Key Binding Characteristics of Eg5 Inhibitor Classes

Featureα2/L5/α3 Binders (e.g., Litronesib, Ispinesib)α4/α6 Binders (e.g., GSK-1, PVZB1194)
ATP CompetitionNon-competitiveCompetitive
Primary EffectBlocks ADP releaseLocks motor onto microtubule
Key Binding ResiduesGlu116, Glu118, Arg119, Leu214, Ala218, Tyr211Interface of α4 & α6 helices
Pocket FlexibilityModerate (L5 loop dynamics)High (Conformation sensitive to MT state)
Representative ScaffoldDihydropyrimidinones, QuinazolinonesBiaryl compounds
  • Beyond Monotherapy: Rational Combinations: The reliance on SAC activation for Litronesib-induced apoptosis presents a vulnerability: cancer cells with SAC defects bypass mitotic arrest. Combining Eg5 inhibitors with agents targeting complementary mitotic pathways (e.g., KIF15, KIFC1, Aurora kinases, PLK1) or DNA damage repair pathways is mechanistically rational but requires deeper understanding of Eg5's interactome and compensatory signals during inhibition [2] [4].

Addressing these gaps through advanced structural biology (cryo-EM, time-resolved crystallography), longer-timescale MD simulations, and phenotypic screening in resistant models is crucial for developing next-generation allosteric Eg5 inhibitors with improved clinical efficacy.

Properties

CAS Number

910634-41-2

Product Name

Litronesib

IUPAC Name

N-[(5R)-4-(2,2-dimethylpropanoyl)-5-[[2-(ethylamino)ethylsulfonylamino]methyl]-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

Molecular Formula

C23H37N5O4S2

Molecular Weight

511.7 g/mol

InChI

InChI=1S/C23H37N5O4S2/c1-8-24-14-15-34(31,32)25-16-23(17-12-10-9-11-13-17)28(19(30)22(5,6)7)27-20(33-23)26-18(29)21(2,3)4/h9-13,24-25H,8,14-16H2,1-7H3,(H,26,27,29)/t23-/m0/s1

InChI Key

YVAFBXLHPINSIK-QHCPKHFHSA-N

SMILES

CCNCCS(=O)(=O)NCC1(N(N=C(S1)NC(=O)C(C)(C)C)C(=O)C(C)(C)C)C2=CC=CC=C2

Solubility

Soluble in DMSO, not in water

Synonyms

litronesib; Eg5 KinesinRelated Motor Protein Inhibitor LY2523355; Code name: LY2523355; KF 89617.

Canonical SMILES

CCNCCS(=O)(=O)NCC1(N(N=C(S1)NC(=O)C(C)(C)C)C(=O)C(C)(C)C)C2=CC=CC=C2

Isomeric SMILES

CCNCCS(=O)(=O)NC[C@@]1(N(N=C(S1)NC(=O)C(C)(C)C)C(=O)C(C)(C)C)C2=CC=CC=C2

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